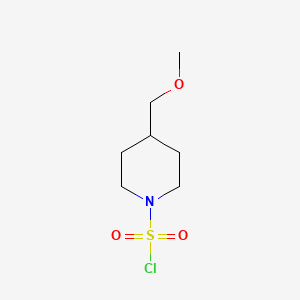

4-(Methoxymethyl)-1-piperidinesulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

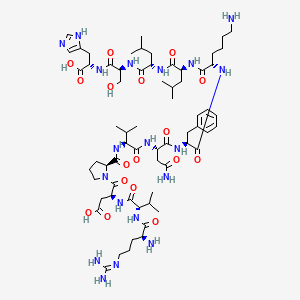

Synthesis of Natural Pyrrolizidine Alkaloids

- Alexine , a naturally polyhydroxylated pyrrolizidine alkaloid, is broadly found in plant sources and isolated from Alexa leiopetala. Researchers have explored different approaches and methodologies for synthesizing alexine and its stereoisomers. These compounds exhibit intriguing properties, including glycosidase inhibition, antiviral activity, and anti-HIV effects .

Antiviral and Anti-HIV Activities

- Compounds related to alexine, such as 7,7a-diepialexine , have demonstrated antiviral effects against HIV virus growth. By reducing the cleavage of precursor HIV-1 glycoprotein 160 (gp160), these compounds hold promise as potential therapeutic agents against HIV .

Chemical Synthesis Strategies

- Various research groups have made efforts to synthesize pyrrolizidine alkaloids like alexine. Strategies include retrosynthetic analysis, functional group transformations, and stereocontrolled reactions. These studies contribute to our understanding of complex organic synthesis .

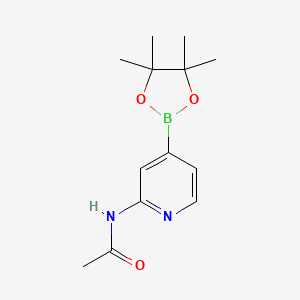

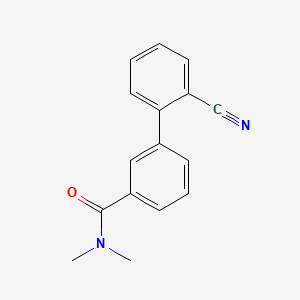

Transition Metal-Catalyzed Reactions

- The compound’s piperidine moiety may participate in transition metal-catalyzed carbon–carbon bond-forming reactions. For instance, Suzuki–Miyaura cross-coupling, a widely applied method, could be explored for the synthesis of related compounds .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-(methoxymethyl)piperidine-1-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14ClNO3S/c1-12-6-7-2-4-9(5-3-7)13(8,10)11/h7H,2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWRFPNJBYLPNNW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCN(CC1)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Methoxymethyl)-1-piperidinesulfonyl chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3-Oxo-1,4-diazaspiro[4.4]non-2-yl)benzonitrile](/img/structure/B580787.png)

![4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B580790.png)

![3-Chloro-2'-(N,N-dimethylsulfamoyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B580794.png)

![1-Cyclohexyl-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B580796.png)

![(2R,4ar,7aS)-tert-butyl 2-(aminomethyl)hexahydropyrano[2,3-c]pyrrole-6(2H)-carboxylate](/img/structure/B580805.png)

![[(3R)-3-Methyloxolan-3-yl]methanol](/img/structure/B580808.png)